Glu-Ala-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glu-Ala-Glu, also known as gamma-glutamyl-alanine-glutamate, is a tripeptide composed of the amino acids glutamic acid, alanine, and glutamic acid. This compound is part of the gamma-glutamyl peptide family, which plays a significant role in various biological processes, including protein synthesis and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Glu typically involves the stepwise coupling of the amino acids glutamic acid and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds. The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis .
Chemical Reactions Analysis
Types of Reactions
Glu-Ala-Glu can undergo various chemical reactions, including:
Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products Formed
The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .
Scientific Research Applications
Glu-Ala-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in cellular metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a biomarker for certain diseases.
Industry: It is used in the production of bio-compatible materials and as a component in various biochemical assays
Mechanism of Action
Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .
Comparison with Similar Compounds
Similar Compounds
Gamma-glutamyl-glutamate: Another gamma-glutamyl peptide with similar properties.
Gamma-glutamyl-cysteine: Involved in glutathione synthesis.
Gamma-glutamyl-leucine: Known for its role in protein synthesis.
Uniqueness
Glu-Ala-Glu is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in various metabolic pathways sets it apart from other gamma-glutamyl peptides .
Properties
Molecular Formula |
C13H21N3O8 |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI Key |
LKDIBBOKUAASNP-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.